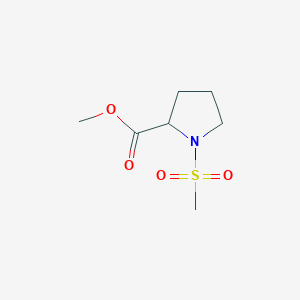

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate

Übersicht

Beschreibung

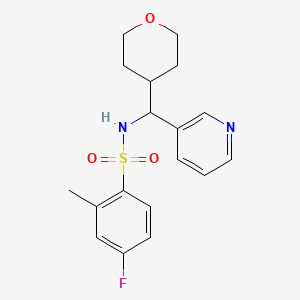

“Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C7H13NO4S . It has a molecular weight of 207.25 .

Molecular Structure Analysis

The molecular structure of “Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methylsulfonyl group and a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Proteomics Research

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate: is utilized in proteomics research as a biochemical tool. Its molecular structure, characterized by the presence of a pyrrolidine ring, makes it suitable for modifying proteins and peptides. This compound can be used to study protein interactions, post-translational modifications, and protein stability .

Drug Discovery

The pyrrolidine scaffold, to which this compound belongs, is widely used in medicinal chemistry. It serves as a versatile backbone for creating novel biologically active compounds. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage .

Carbonic Anhydrase Inhibition

Researchers have explored derivatives of pyrrolidine-2,5-dione, such as Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate , for their inhibitory activity on human carbonic anhydrase isoenzymes. These enzymes are implicated in various diseases, and inhibitors can serve as therapeutic agents .

Biological Activity Modulation

The compound’s pyrrolidine ring is a common feature in molecules with target selectivity. It has been used to modulate biological activity, with different stereoisomers and spatial orientations of substituents leading to diverse biological profiles of drug candidates .

Advanced Research and Synthesis

This compound is a building block in advanced research and synthesis. Its reactivity and selectivity make it a valuable component in the development of new materials and chemicals. It’s particularly useful in synthesizing complex molecules with precise functional group orientations .

Pharmacological Activity Exploration

Indole derivatives, which share structural similarities with Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate , exhibit a wide range of pharmacological activities. This compound can be used as a starting point for synthesizing new indole derivatives with potential therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 1-methylsulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDTDIFEQDIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2742124.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)

![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)